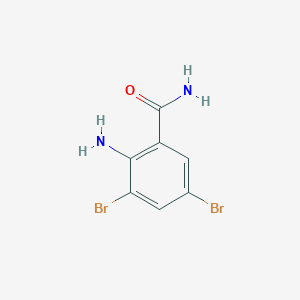

2-Amino-3,5-dibromobenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3,5-dibromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXITUHCARNCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Synthetic Methodologies and Chemical Transformations

The importance of 2-Amino-3,5-dibromobenzamide in synthetic organic chemistry stems from its inherent structural features, which allow for a diverse range of reactions. The two bromine atoms are particularly notable, serving as handles for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include the widely utilized Suzuki-Miyaura and Heck cross-coupling reactions, which enable the introduction of aryl, vinyl, or other organic fragments, thereby facilitating the assembly of complex scaffolds. mdpi.com

Furthermore, the ortho-positioning of the amino (-NH2) and benzamide (B126) (-CONH2) groups is a key feature that chemists exploit for the construction of fused heterocyclic systems. This arrangement is ideal for cyclization reactions to form valuable nitrogen-containing heterocycles. For instance, the condensation of this compound with aldehydes or other carbonyl compounds can lead to the formation of quinazolinones, a class of compounds with significant biological activities. mdpi.comnih.gov Research has demonstrated the synthesis of novel dibromo-2-arylquinazolinone derivatives from this precursor, highlighting its role in generating libraries of potentially bioactive molecules. nih.gov

The amino group itself is a site for numerous transformations, including acylation, alkylation, and diazotization, further expanding the synthetic possibilities. Similarly, while the amide group is relatively stable, it can undergo hydrolysis or reduction under specific reaction conditions, adding another layer of synthetic versatility. The ability to selectively manipulate these functional groups makes this compound a highly adaptable tool in the synthetic chemist's arsenal.

Overview of Its Role As a Key Intermediate in Complex Molecule Construction

The utility of 2-Amino-3,5-dibromobenzamide is prominently showcased in its role as a key intermediate for synthesizing molecules of pharmaceutical and materials science interest. Its application is not merely theoretical; it is a practical and established precursor in several important synthetic routes.

A significant industrial application is in the synthesis of mucolytic agents like Ambroxol. Although some syntheses start from the corresponding aldehyde (2-amino-3,5-dibromobenzaldehyde), related pathways utilize the amide functionality. google.comchemicalbook.compatsnap.com For example, a synthetic route involves the reaction of trans-4-[(2-aminobenzoyl) amino] cyclohexanol, which is then brominated to produce the 3,5-dibromo derivative before being reduced to form Ambroxol. chemicalbook.com This underscores the importance of the 2-amino-3,5-dibromo-substituted benzene (B151609) ring, a core structure provided by this compound.

Beyond single molecules, this compound is used to construct larger, more complex systems. Researchers have utilized it in iodine-catalyzed condensation reactions with cyclohexane-1,3-dione derivatives to create bisquinazolinones. mdpi.com These resulting tetrabromo-substituted bisquinazolinones can then undergo further elaboration, such as Suzuki-Miyaura cross-coupling, to produce tetraarylbisquinazolinones, which are being investigated for their photophysical properties. mdpi.com Such studies demonstrate the compound's role in building sophisticated supramolecular structures with potential applications in materials science.

The reaction of this compound with various aromatic aldehydes is a well-documented method for producing a range of 6,8-dibromo-2-arylquinazolin-4(3H)-ones, which have been evaluated for their cytotoxic activities. nih.gov This highlights its direct application in medicinal chemistry research for the development of new therapeutic agents.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆Br₂N₂O |

| Melting Point | 214-215 °C semanticscholar.org |

| Appearance | White solid semanticscholar.orgresearchgate.net |

Examples of Reactions Involving this compound

| Reactant | Reagent(s) | Product Class | Reference |

| Appropriate Aromatic Aldehyde | Ethanol, CuCl₂, Reflux | 6,8-dibromo-2-arylquinazolin-4(3H)-one | nih.gov |

| Cyclohexane-1,3-dione | Iodine, Toluene, Reflux | Bisquinazolinone | mdpi.com |

| N-bromosuccinimide (NBS) | Acetic Acid | This compound (from 2-aminobenzamide) | mdpi.com |

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for elucidating the molecular structure of 2-Amino-3,5-dibromobenzamide in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments and Chemical Shift Analysis

The ¹H-NMR spectrum of this compound, typically recorded in a solvent such as DMSO-d₆, reveals distinct signals corresponding to the aromatic and amide protons. mdpi.com The spectra show a set of multiplets for the aromatic protons and three broad singlets in the aromatic region, between δ 6.50 and 7.80 ppm. mdpi.com

Detailed ¹H-NMR spectral data obtained in DMSO-d₆ shows a broad singlet for one of the amide protons at δ 8.06 ppm. semanticscholar.org The two aromatic protons appear as multiplets, one between δ 7.79 and 7.76 ppm and the other between δ 7.74 and 7.72 ppm. semanticscholar.org Another broad singlet is observed at δ 7.47 ppm, corresponding to the second amide proton, and a broad singlet for the two amine (-NH₂) protons appears at δ 6.80 ppm. semanticscholar.org The broadness of the amine proton signal, which is noted to be less intense in this compound compared to its analogues, is a characteristic feature. mdpi.com

¹H-NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 8.06 | br s | 1H | Amide (-CONH₂) | semanticscholar.org |

| 7.79 - 7.76 | m | 1H | Aromatic (Ar-H) | semanticscholar.org |

| 7.74 - 7.72 | m | 1H | Aromatic (Ar-H) | semanticscholar.org |

| 7.47 | br s | 1H | Amide (-CONH₂) | semanticscholar.org |

| 6.80 | br s | 2H | Amine (-NH₂) | semanticscholar.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the amide group is reported to have a chemical shift at approximately δ 170.7 ppm. semanticscholar.org In addition to this, signals for the six aromatic carbons are expected in the aromatic region of the spectrum. semanticscholar.org A complete, detailed assignment for all carbon atoms was not available in the consulted literature.

Investigation of Amide Proton Non-Equivalence and Rotational Barriers

A notable feature in the ¹H-NMR spectrum of this compound is the observation of two distinct resonances for the amide protons. mdpi.com This phenomenon, known as amide proton non-equivalence, is attributed to the hindered rotation around the C(O)–NH₂ single bond. mdpi.com This restricted rotation makes the two amide protons chemically non-equivalent, resulting in separate signals in the NMR spectrum. While intramolecular hydrogen bonding between the carbonyl oxygen and the amine protons is a possibility, it has not been observed in the solution phase. This is likely due to the rapid exchange of these protons with the solvent and the fast rotation around the Ar–NH₂ single bond. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups present in the this compound molecule.

Fourier Transform Infrared (FT-IR) Spectral Interpretation of Functional Group Vibrations

The FT-IR spectrum of this compound, typically recorded from a KBr pellet, displays characteristic absorption bands that confirm the presence of its key functional groups. semanticscholar.orgresearchgate.net The spectrum shows distinct peaks corresponding to the N-H stretching vibrations of the primary amine and amide groups, as well as the C=O stretching of the amide carbonyl group. semanticscholar.org

FT-IR Spectral Data for this compound

| Wavenumber (νmax) cm⁻¹ | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3366.1 | N-H Stretch | Amine/Amide | semanticscholar.orgresearchgate.net |

| 3322.7 | N-H Stretch | Amine/Amide | semanticscholar.orgresearchgate.net |

| 3179.1 | N-H Stretch | Amine/Amide | semanticscholar.orgresearchgate.net |

| 1652.7 | C=O Stretch | Amide | semanticscholar.orgresearchgate.net |

The bands at 3366.1 cm⁻¹ and 3322.7 cm⁻¹ can be assigned to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group, respectively. The band at 3179.1 cm⁻¹ is characteristic of the N-H stretching in the amide group. semanticscholar.orgresearchgate.net The strong absorption at 1652.7 cm⁻¹ is unequivocally assigned to the carbonyl (C=O) stretching vibration of the primary amide functional group. semanticscholar.orgresearchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy has been employed as a complementary technique to FT-IR for the structural characterization of this compound. mdpi.com Studies have shown that the experimental Raman frequencies are in good agreement with calculated theoretical frequencies. mdpi.com This technique provides additional information on the vibrational modes of the molecule, particularly for non-polar bonds and the aromatic ring system, which may be weak or absent in the IR spectrum. However, specific experimental Raman spectral data with peak assignments are not extensively detailed in the available literature. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a dimethylsulfoxide (DMSO) solvent reveals its electronic absorption properties. The spectrum is characterized by two distinct absorption bands. mdpi.com One band is observed at approximately 258 nm, with a more intense band appearing at around 355 nm. mdpi.com

These absorptions arise from electronic transitions within the molecule's conjugated π-system. The presence of the aromatic ring, along with the electron-donating amino (-NH₂) group and the electron-withdrawing carbonyl (-C=O) and bromo (-Br) substituents, creates a chromophore that absorbs light in the UV-Vis region. The observed bands are typically assigned to π → π* and n → π* transitions, which are characteristic of aromatic amides. mdpi.com The specific wavelengths and intensities of these transitions are influenced by the electronic effects of the various substituents on the benzene (B151609) ring.

Table 1: Experimental UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) |

|---|---|

| DMSO | ~258 nm |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and structural features of this compound through analysis of its molecular ion and fragmentation patterns. The molecular formula is C₇H₆Br₂N₂O. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), the molecular ion (M⁺˙) peak appears as a characteristic triplet pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Electron impact (EI) ionization typically leads to predictable fragmentation pathways. For this compound, the aromatic structure provides stability, often resulting in a prominent molecular ion peak. arizona.edu Common fragmentation processes for primary aromatic amides include:

α-Cleavage: Loss of the amino group (•NH₂) to form an acylium ion.

Loss of Carbon Monoxide: Fragmentation involving the loss of a neutral CO molecule from the molecular ion or subsequent fragment ions.

Cleavage of Halogen: Loss of one or both bromine atoms.

A primary amide may also undergo a McLafferty rearrangement if an appropriate γ-hydrogen is available, though this is less common in simple, unsubstituted benzamides. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M]⁺˙ | Molecular ion |

| [M - NH₂]⁺ | Loss of the amino group |

| [M - CO]⁺˙ | Loss of carbon monoxide |

| [M - Br]⁺ | Loss of a bromine atom |

Single Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. mdpi.comwm.edu Studies on halogenated N-unsubstituted 2-aminobenzamides, including the dibromo derivative, have utilized XRD to reveal detailed structural information. mdpi.com

XRD analysis allows for the precise determination of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state. For 2-aminobenzamides, a key conformational feature is the hindered rotation around the C(aryl)-C(O) and C(O)-NH₂ single bonds. mdpi.commdpi.com This restricted rotation can lead to a relatively planar arrangement of the benzamide (B126) core. The specific torsional angles dictate the orientation of the amide and amino groups relative to the plane of the benzene ring. These values are crucial for understanding the steric and electronic interactions within the molecule.

Hydrogen bonding plays a critical role in the structure of this compound. wikipedia.org XRD studies have provided unambiguous proof of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the 2-amino group and the oxygen atom of the adjacent amide group. mdpi.com This interaction forms a stable six-membered ring, contributing significantly to the planarity and conformational preference of the molecule.

In addition to this internal bonding, the molecules are linked to each other in the crystal lattice through intermolecular hydrogen bonds. mdpi.com The amide (-CONH₂) and amine (-NH₂) groups both act as hydrogen bond donors (N-H) and acceptors (the carbonyl oxygen and the amine nitrogen). mdpi.comrsc.org These interactions connect adjacent molecules, creating a robust, three-dimensional network.

Table 3: Hydrogen Bonding Interactions in Crystalline this compound

| Bond Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intramolecular | Amino Group (N-H) | Carbonyl Oxygen (O=C) | Forms a stable internal ring structure. mdpi.com |

| Intermolecular | Amide Group (N-H) | Carbonyl Oxygen or Amine Nitrogen of an adjacent molecule | Links molecules into a larger assembly. mdpi.com |

This network of interactions connects individual molecules into extended motifs, such as chains or sheets. These motifs, in turn, pack together to form the final three-dimensional crystal lattice. The efficiency and geometry of this packing are dictated by the need to satisfy all strong hydrogen bonding interactions while accommodating the steric bulk of the bromine atoms.

Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for investigating the intricacies of 2-Amino-3,5-dibromobenzamide (ABBB). These computational methods allow for a detailed exploration of its conformational preferences, electronic structure, spectroscopic signatures, and non-covalent interactions.

Geometry Optimization and Energetic Profiling of Conformers

The structural characteristics of this compound are dictated by the rotational freedom around the single bonds connecting the benzamide (B126) and amino groups to the aromatic ring. This leads to the existence of several possible conformers. DFT calculations, particularly using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set, have been employed to determine the most stable geometric configurations. mdpi.comnih.gov

Studies on analogous N-unsubstituted 2-aminobenzamides reveal that conformers are primarily distinguished by the relative orientation of the amino (-NH2) and amide (-C(O)NH2) groups. The most stable conformer is typically one where the carbonyl oxygen and the 2-amino group are aligned on the same side. mdpi.comsciprofiles.com This preferred orientation is stabilized by the formation of a six-membered intramolecular ring facilitated by a hydrogen bond between a hydrogen atom of the amino group and the carbonyl oxygen. mdpi.comsciprofiles.com For a similar compound, 2-amino-5-bromobenzamide, this stabilized conformer was found to be more stable by 15.8 kJ/mol in the gas phase and 9.4 kJ/mol in a DMSO solvent environment compared to other conformers. mdpi.com This energetic preference indicates that the hydrogen-bonded conformer represents over 99% of the molecular population at equilibrium. mdpi.com

Calculation of Electronic Properties (e.g., HOMO-LUMO Gap, Electrostatic Potential Surface)

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO-LUMO gap has been calculated to be 4.34 eV. nih.gov This value suggests a significant degree of stability and indicates that the molecule facilitates intramolecular charge transfer interactions, primarily directed towards the electron-withdrawing amide group. nih.gov

| Compound | Parameter | Calculated Value (eV) |

|---|---|---|

| This compound (ABBB) | HOMO-LUMO Energy Gap | 4.34 |

Another key electronic property is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For benzamide derivatives, the MEP surface typically shows a negative potential (red/yellow) around the carbonyl oxygen atom, indicating it as a primary site for electrophilic attack. Conversely, positive potentials (blue) are localized on the amino and amide hydrogen atoms, marking them as sites susceptible to nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic data, which can then be validated against experimental measurements to confirm molecular structures.

UV-Vis Spectroscopy: The electronic absorption spectra for this compound have been both experimentally measured in DMSO and simulated using Time-Dependent DFT (TD-DFT) calculations. nih.gov The experimental spectrum shows two distinct absorption bands. nih.gov TD-DFT computations successfully predict these transitions, which are primarily assigned to HOMO→LUMO electronic transitions, confirming the occurrence of intramolecular charge transfer. nih.govresearchgate.net

| Data Type | Absorption Maxima (λmax, nm) | Calculated Excitation Energy (eV) | Primary Transition |

|---|---|---|---|

| Experimental | ~258 and ~355 | N/A | N/A |

| Theoretical (TD-DFT) | 234.9 and 334.7 | 5.28 and 3.70 | HOMO-1→LUMO and HOMO→LUMO |

¹H-NMR Spectroscopy: The experimental ¹H-NMR spectrum of this compound in DMSO-d₆ is consistent with its proposed structure, showing the expected signals for the aromatic protons as well as distinct broad singlets for the amino and amide protons. nih.gov The non-equivalence of the two amide protons in the NMR spectrum is due to the hindered rotation around the C(O)–NH₂ single bond. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra, when compared with experimental data for related 2-aminobenzamides, help in assigning vibrational modes. Key bands include C-H stretching in the benzene (B151609) ring (~3161 cm⁻¹) and three distinct N-H stretching vibrations corresponding to the asymmetric (~3395 cm⁻¹), symmetric (~3355 cm⁻¹), and amide (~3281 cm⁻¹) N-H bonds. nih.gov

In-depth Analysis of Hydrogen Bonding Interactions and Their Energetics

Hydrogen bonding plays a crucial role in defining the structure and properties of this compound.

Intramolecular Hydrogen Bonding: As established through DFT calculations and confirmed by X-ray diffraction on analogous compounds, a strong intramolecular hydrogen bond exists between one of the hydrogen atoms of the 2-amino group and the carbonyl oxygen. mdpi.comsemanticscholar.org This interaction is the primary reason for the high stability of the planar conformer where these groups are in proximity. sciprofiles.com

Intermolecular Hydrogen Bonding: In the solid state, the amide group is a potent hydrogen bond donor and acceptor. This allows molecules of this compound to form extensive intermolecular hydrogen bonding networks. These interactions involve the oxygen of one molecule and the NH moiety of a neighboring molecule, creating a stable crystalline lattice. semanticscholar.org

Solvent Effects: In aprotic polar solvents like DMSO, the strong intramolecular hydrogen bond between the carbonyl oxygen and the amine proton is not readily observed. nih.govsemanticscholar.org This is attributed to the rapid exchange of the amine protons with the solvent and the fast rotation around the Ar–NH₂ bond, highlighting the significant influence of the solvent environment on molecular interactions. nih.govsemanticscholar.org

Quantum Chemical Calculations for Photophysical Properties (e.g., Absorption and Emission Characteristics of Derivatives)

While detailed photophysical studies on this compound itself are limited, it serves as a critical building block for synthesizing more complex heterocyclic compounds, such as quinazolinones and bisquinazolinones. mdpi.comnih.govnih.gov The electronic absorption and emission properties of these derivatives have been investigated using both experimental techniques and quantum chemical methods. sciprofiles.commdpi.comnih.gov

These studies show that the absorption and fluorescence characteristics of the resulting molecules are heavily influenced by the substituents derived from the this compound core. Quantum chemical calculations on these larger systems help elucidate the nature of their electronic transitions and understand the mechanisms of intramolecular charge transfer (ICT), which are fundamental to their photophysical behavior. mdpi.comnih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While static DFT calculations provide invaluable information about stable conformers and their energies, Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior. An MD simulation would model the movement of atoms in this compound over time, providing a more profound understanding of its conformational flexibility.

Such simulations could explicitly map the rotational energy barriers of the amino and amide groups and explore the full range of accessible conformations. Furthermore, by including explicit solvent molecules (e.g., water, DMSO) in the simulation box, MD can dynamically model solvent-solute interactions. This would allow for a detailed investigation of how solvent molecules arrange around the solute and how they mediate or disrupt intra- and intermolecular hydrogen bonds, providing a more complete picture of the compound's behavior in solution to complement experimental observations.

Chemical Reactivity and Derivatization Strategies

Condensation Reactions for Heterocyclic Ring Annulation

Condensation reactions are a cornerstone of the derivatization of 2-Amino-3,5-dibromobenzamide, enabling the formation of fused heterocyclic rings, which are prevalent in many biologically active compounds.

A significant application of this compound is in the synthesis of quinazolinone derivatives. The reaction with various aromatic aldehydes provides a direct route to 2-Aryl-6,8-dibromoquinazolin-4(3H)-ones. nih.gov This transformation is typically achieved by refluxing a mixture of this compound and an appropriate aromatic aldehyde in ethanol. nih.gov Subsequent addition of a copper(II) chloride catalyst facilitates the oxidative cyclization to yield the final quinazolinone products. nih.gov This method allows for the introduction of a wide range of aryl groups at the 2-position of the quinazolinone core, depending on the aldehyde used. nih.gov

| Aromatic Aldehyde | Resulting Product |

| Cinnamaldehyde | 6,8-dibromo-2-styrylquinazolin-4(3H)-one |

| 3-Fluorobenzaldehyde | 6,8-dibromo-2-(3-fluorophenyl)quinazolin-4(3H)-one |

| 3-Bromobenzaldehyde | 6,8-dibromo-2-(3-bromophenyl)quinazolin-4(3H)-one |

| 4-Nitrobenzaldehyde | 6,8-dibromo-2-(4-nitrophenyl)quinazolin-4(3H)-one |

| 3-Methoxybenzaldehyde | 6,8-dibromo-2-(3-methoxyphenyl)quinazolin-4(3H)-one |

| 4-Benzyloxybenzaldehyde | 6,8-dibromo-2-(4-(benzyloxy)phenyl)quinazolin-4(3H)-one |

Data sourced from research on the synthesis of dibromo-2-arylquinazolinone derivatives. nih.gov

Another powerful condensation strategy involves the reaction of this compound with cyclohexane-1,3-dione derivatives to form complex bisquinazolinone structures. mdpi.comresearchgate.net This reaction is effectively catalyzed by iodine in refluxing toluene. mdpi.commdpi.com In this process, two equivalents of the benzamide (B126) condense with one equivalent of the dione (B5365651) derivative. mdpi.com This approach leads to the synthesis of novel tetrabromo-substituted bisquinazolinones linked by a flexible aliphatic spacer, which can be further modified. mdpi.comresearchgate.net

| Cyclohexane-1,3-dione Derivative | Resulting Bisquinazolinone Product |

| Cyclohexane-1,3-dione | 2-(3-(6,8-dibromo-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-dibromoquinazolin-4(3H)-one |

| 5,5-Dimethylcyclohexane-1,3-dione | 2-(3-(6,8-dibromo-7,7-dimethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-dibromo-7,7-dimethylquinazolin-4(3H)-one |

Data derived from studies on the iodine-catalyzed condensation of this compound. mdpi.com

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. nih.govinternationaljournalcorner.com Derivatives of this compound are utilized in the synthesis of Schiff base ligands. For instance, 2-amino-3,5-dibromobenzaldehyde (B195418), which can be derived from the parent amide, reacts with amino alcohols like L-Valinol or L-Phenylalaninol in the presence of a base such as triethylamine. jocpr.com The reaction involves the formation of a C=N (imine) bond, linking the dibrominated aromatic ring to the amino alcohol moiety. jocpr.com These tridentate chiral Schiff base ligands are valuable in coordination chemistry for forming stable complexes with transition metals. jocpr.comscirp.org

| Aldehyde Derivative | Amino Alcohol | Resulting Schiff Base Type |

| 2-amino-3,5-dibromobenzaldehyde | L-Valinol hydrochloride | Tridentate chiral Schiff base ligand |

| 2-amino-3,5-dibromobenzaldehyde | L-Phenylalaninol hydrobromide | Tridentate chiral Schiff base ligand |

Data based on the synthesis of chiral ligands from 2-amino-3,5-dibromobenzaldehyde. jocpr.com

Palladium-Catalyzed Cross-Coupling Reactions of Derived Brominated Heterocycles

The bromine atoms on the heterocyclic derivatives of this compound are reactive sites for palladium-catalyzed cross-coupling reactions, a powerful tool for creating carbon-carbon bonds and introducing further molecular diversity. nih.govorganic-chemistry.org

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between organohalides and organoboron compounds. mdpi.comharvard.edu The dibrominated quinazolinone and bisquinazolinone scaffolds derived from this compound are excellent substrates for this reaction. mdpi.comsemanticscholar.org For example, the tetrabromobisquinazolinones can be reacted with various arylboronic acids in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and a base (e.g., K₂CO₃) in a dioxane-water solvent system. mdpi.comresearchgate.net This reaction effectively replaces the bromine atoms with aryl groups, leading to the formation of novel polyaryl-substituted bisquinazolinones. mdpi.comsciprofiles.com Similarly, 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones can be synthesized from their dibromo precursors via Suzuki cross-coupling. nih.govsemanticscholar.org

| Brominated Substrate | Arylboronic Acid | Catalyst/Reagents | Product Type |

| Tetrabromobisquinazolinones | Arylboronic acids (e.g., phenylboronic acid, 4-methylphenylboronic acid) | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | Tetraarylbisquinazolinones |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones | Arylboronic acids | Palladium catalyst | 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-ones |

Data sourced from research on Suzuki-Miyaura cross-coupling of brominated quinazolinone derivatives. mdpi.comsemanticscholar.org

Reduction Reactions of Imine and Ester Functionalities in Derivatives

The reduction of functional groups within the derivatives of this compound provides another avenue for structural modification.

The reduction of imine functionalities (C=N) in Schiff bases is a common transformation. For instance, Schiff's bases formed from derivatives of 2-amino-3,5-dibromobenzaldehyde can be hydrogenated to yield the corresponding secondary amines. google.com This reduction can be carried out using various reducing agents. Common methods include catalytic hydrogenation or the use of hydride agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.net

While direct examples of ester reduction on this compound derivatives are less specifically documented in the provided context, the reduction of related carbonyl functionalities is well-established. For example, the aldehyde group in 2-amino-3,5-dibromobenzaldehyde can be readily reduced to a primary alcohol (2-amino-3,5-dibromobenzyl alcohol) using potassium borohydride in ethanol. chemicalbook.com This indicates that ester groups, if incorporated into a derivative, could likely be reduced to alcohols using standard reducing agents like lithium aluminum hydride.

: Nucleophilic Aromatic Substitution Potential of Bromine Atoms

The reactivity of the bromine atoms in this compound is a critical aspect of its chemistry, defining its utility as a scaffold in organic synthesis. The benzene (B151609) ring of the molecule is substituted with both an electron-donating group (the amino group, -NH₂) and an electron-withdrawing group (the benzamide group, -CONH₂). This substitution pattern significantly influences the potential for nucleophilic aromatic substitution (SNAr).

In a typical SNAr reaction, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.commdpi.com In this compound, the strongly electron-donating amino group at the C-2 position deactivates the ring towards traditional SNAr by increasing electron density, making direct, uncatalyzed substitution of the bromine atoms by nucleophiles challenging.

Consequently, the derivatization of this compound at the C-3 and C-5 positions predominantly relies on modern transition-metal-catalyzed cross-coupling reactions. In these reactions, the bromine atoms serve as excellent leaving groups, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The most significant derivatization strategies for intermediates derived from this compound involve palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. Research has demonstrated that quinazolinone derivatives synthesized from this compound readily undergo Suzuki-Miyaura cross-coupling. ajol.info For instance, 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, which are prepared by condensing this compound with various benzaldehydes, can be coupled with arylboronic acids. ajol.info This reaction effectively replaces the bromine atoms at the C-6 and C-8 positions of the quinazolinone ring (corresponding to the C-5 and C-3 positions of the original benzamide) with new aryl groups, yielding 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones. ajol.info

Research Findings on Suzuki-Miyaura Coupling of a this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one | Arylboronic acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-one | ajol.info |

Buchwald-Hartwig Amination: The palladium-catalyzed coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, is a cornerstone of modern C-N bond formation. nih.gov While specific examples starting directly from this compound are not detailed in the provided context, the general applicability of this reaction to aryl bromides suggests its high potential for derivatizing this scaffold. nih.govwuxiapptec.com This strategy would involve reacting the dibromo compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (such as X-Phos or BINAP), and a base (commonly sodium tert-butoxide or cesium carbonate). wuxiapptec.combeilstein-journals.org Such a reaction would be expected to substitute one or both bromine atoms with the desired amino group, providing access to a diverse range of N-substituted derivatives.

Applications in Complex Molecule Synthesis and Chemical Biology

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The presence of both an amino and an amide group in an ortho relationship makes 2-Amino-3,5-dibromobenzamide an ideal starting material for the synthesis of fused heterocyclic systems.

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. The 2-aminobenzamide (B116534) moiety is a common building block for the construction of the quinazoline (B50416) core. General synthetic strategies often involve the condensation of a 2-aminobenzamide with an aldehyde or a ketone, followed by cyclization and oxidation.

While specific examples detailing the use of this compound in the synthesis of polysubstituted quinazolines are not extensively documented in readily available literature, established synthetic routes for quinazoline synthesis from 2-aminobenzamides are well-known. For instance, a one-pot synthesis of quinazolin-4(3H)-ones can be achieved by reacting 2-aminobenzamide with various aldehydes in the presence of a suitable catalyst and oxidant. Another approach involves the reaction of 2-aminobenzamide with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and H2O2 as an effective oxidant to furnish the quinazolin-4(3H)-one ring system. rsc.org

Based on these general methods, a plausible route to polysubstituted quinazolines from this compound would involve its reaction with a variety of aldehydes or ketones. The resulting quinazoline ring would be substituted with bromine atoms at positions 6 and 8, offering further handles for functionalization through cross-coupling reactions to introduce additional substituents.

Table 1: General Methods for Quinazoline Synthesis from 2-Aminobenzamides

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 2-Aminobenzamide | Aldehyde/Ketone | Various catalysts | 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-one |

| 2-Aminobenzamide | DMSO/H2O2 | - | Quinazolin-4(3H)-one |

This table is generated based on established synthetic methodologies for quinazoline synthesis.

The reactivity of the amino and bromo groups on the this compound scaffold allows for its use as a synthon in the construction of more complex heterocyclic systems like indoles and pyrroloquinazolinones.

Research on a closely related analog, 2-amino-5-bromo-3-iodobenzamide, has demonstrated its utility in synthesizing novel polycarbo-substituted indoles and their annulated derivatives. organic-chemistry.org This is achieved through a palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes, followed by a palladium chloride-mediated heteroannulation to form the indole (B1671886) ring. organic-chemistry.org Given the similar reactivity of bromo and iodo substituents in palladium-catalyzed reactions, it is highly probable that this compound could undergo analogous transformations to yield 5,7-dibromo-substituted indole-7-carboxamides.

Furthermore, the same study demonstrated that boric acid-mediated cyclocondensation of 3-alkynyl-5-bromoanthranilamides with benzaldehyde (B42025) derivatives, followed by palladium chloride-mediated cyclization, affords 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. organic-chemistry.org This methodology can be directly applied to derivatives of this compound to construct the pyrroloquinazolinone architecture. The synthesis of {2,3-Dihydro-7-halopyrrolo-[(2,1-b)]-quinazolin-9-(1H)-one} derivatives from halogenated 2-aminobenzamides, including this compound, has been reported. nih.gov

Development of Ligands for Metal Complexation

The amino and amide functionalities of this compound can act as coordinating sites for metal ions, making it a potential building block for the synthesis of metal complexes.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. Chiral Schiff base metal complexes have garnered significant interest due to their applications in asymmetric catalysis and as chiral recognition agents.

While direct synthesis of Schiff base metal complexes from this compound is not explicitly detailed, a closely related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), has been successfully used to synthesize tridentate chiral Schiff base ligands. unn.edu.ng These ligands were then complexed with metal acetates, such as copper(II) and nickel(II), to form chiral Schiff base metal complexes. unn.edu.ng

The synthetic strategy involves the reaction of the amino group of the benzaldehyde with a chiral amino alcohol to form the Schiff base. This Schiff base then acts as a ligand, coordinating with the metal ion through the imine nitrogen, the hydroxyl oxygen of the amino alcohol, and potentially the amino group on the benzene (B151609) ring. The resulting metal complexes are characterized by various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, to confirm their structure and coordination geometry.

Table 2: Characterization of Chiral Schiff Base Metal Complexes Derived from 2-Amino-3,5-dibromobenzaldehyde

| Metal Ion | Ligand | Coordination Geometry | Characterization Techniques |

| Cu(II) | Tridentate Chiral Schiff Base | Square Planar or Distorted Octahedral | FT-IR, UV-Vis, EPR |

| Ni(II) | Tridentate Chiral Schiff Base | Octahedral | FT-IR, UV-Vis, Magnetic Susceptibility |

This table is representative of typical characterization data for such complexes and is based on studies of analogous systems.

Given the similar reactivity of the amino group in both the amide and the aldehyde, it is highly feasible to synthesize analogous chiral Schiff base metal complexes starting from this compound. The amide functionality could potentially participate in coordination, leading to complexes with different geometries and properties.

Role in Enzyme Mechanism Studies (via its reactivity)

The presence of bromine atoms on the aromatic ring of this compound suggests potential applications in the study of enzyme mechanisms, particularly those involving halogenated substrates. The reactivity of the C-Br bond can be exploited to probe enzyme active sites or to act as a reporter group.

While there is no direct evidence of this compound being used in enzyme mechanism studies, the broader field of enzymatic dehalogenation of brominated aromatic compounds is an active area of research. Aerobic and anaerobic microorganisms have been shown to possess enzymes capable of cleaving the carbon-bromine bond in various aromatic compounds. semanticscholar.org The study of these enzymatic processes provides insights into the mechanisms of bioremediation and the evolution of metabolic pathways.

The brominated benzamide (B126) could potentially serve as a substrate or an inhibitor for dehalogenating enzymes. By monitoring the debromination reaction, researchers can elucidate the catalytic mechanism of the enzyme. Furthermore, the bromine atoms could act as heavy-atom probes in X-ray crystallographic studies of enzyme-inhibitor complexes, helping to map the active site.

Computational Structure Activity Relationship Sar and Molecular Recognition Studies

Molecular Docking Investigations of Derivatives with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information on binding energy and interaction types.

While direct molecular docking studies on 2-Amino-3,5-dibromobenzamide derivatives are not extensively reported, research on analogous halogenated compounds and benzamide-containing molecules provides a framework for predicting their potential interactions with key enzyme targets.

HIV-Protease: Studies on di-halogenated compounds derived from L-tyrosine have demonstrated inhibitory activity against HIV-1, with molecular docking suggesting interactions with the viral protease. nih.gov For hypothetical derivatives of this compound, it is plausible that the bromine atoms could form halogen bonds with the protein backbone, a type of interaction increasingly recognized for its importance in ligand binding. The amino and amide groups could participate in hydrogen bonding with key residues in the active site of HIV protease, such as Asp25, Gly27, and Asp29, which are crucial for inhibitor binding. nih.govnih.gov

Dihydrofolate Reductase (DHFR): Research on benzamide (B126) trimethoprim (B1683648) derivatives as inhibitors of human dihydrofolate reductase (hDHFR) has shown that the benzamide moiety can effectively interact with the enzyme's active site. nih.gov For this compound derivatives, the aminobenzamide core could mimic the binding of other known inhibitors. The amino group may form hydrogen bonds with key residues like Glu-30, while the benzene (B151609) ring could engage in π-π stacking or hydrophobic interactions with residues such as Phe-34. nih.gov The bromine atoms might further enhance binding affinity through hydrophobic or halogen bonding interactions within the active site pocket.

Thymidylate Synthase (TS): In silico studies on halogenated derivatives of capecitabine, a known thymidylate synthase inhibitor, have explored the impact of halogen substitution on binding. nih.gov These studies suggest that halogen atoms can significantly influence the electronic properties of the molecule and its interactions with the TS active site. nih.gov For this compound derivatives, the dibromo substitution pattern would likely lead to specific hydrophobic and electrostatic interactions with the enzyme, potentially enhancing binding affinity compared to non-halogenated analogs.

Below is a hypothetical interactive data table illustrating potential binding affinities of this compound derivatives with target enzymes, based on data from related compounds.

| Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | HIV-Protease | -7.5 | Asp25, Gly27 |

| N-methyl-2-amino-3,5-dibromobenzamide | HIV-Protease | -7.8 | Asp25, Ile50 |

| This compound | Dihydrofolate Reductase | -8.2 | Glu-30, Phe-34 |

| N-ethyl-2-amino-3,5-dibromobenzamide | Dihydrofolate Reductase | -8.5 | Glu-30, Leu-22 |

| This compound | Thymidylate Synthase | -7.9 | Arg50, Trp82 |

| N-propyl-2-amino-3,5-dibromobenzamide | Thymidylate Synthase | -8.1 | Arg50, Phe228 |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound derivatives, a putative pharmacophore can be elucidated based on their core structure and potential interactions observed in docking simulations of analogous compounds.

Key pharmacophoric features would likely include:

Hydrogen Bond Donors: The primary amine (-NH2) and the amide (-NH-) group.

Hydrogen Bond Acceptor: The carbonyl oxygen (=O) of the amide group.

Aromatic Ring: The dibrominated benzene ring, serving as a hydrophobic feature and a scaffold for the other functional groups.

Halogen Bond Donors: The two bromine atoms, which can interact with electron-rich areas of the protein.

The identification of binding hotspots within the enzyme active sites would reveal specific regions that are critical for the binding of these derivatives. For instance, in HIV protease, hotspots would likely involve the catalytic dyad (Asp25/Asp25') and the flap regions. nih.govnih.gov In DHFR, the region around Glu-30 and the hydrophobic pocket formed by residues like Leu-22 and Phe-34 would be considered hotspots.

In silico methods can predict the likelihood of a compound binding to a specific receptor and detail the nature of the interactions. For this compound derivatives, these predictions would be based on their structural and electronic properties.

The predicted interactions would likely include:

Hydrogen Bonds: Formed by the amino and amide groups with polar residues in the active site.

Hydrophobic Interactions: The brominated phenyl ring would likely engage in hydrophobic interactions with nonpolar residues.

Halogen Bonds: The bromine atoms could form favorable interactions with backbone carbonyls or other electron-rich atoms in the active site.

These in silico predictions serve as a valuable starting point for experimental validation and can guide the synthesis of new derivatives with improved binding characteristics.

Theoretical Approaches to Understand Ligand-Target Specificity

Understanding the factors that govern the specificity of a ligand for its target is crucial for developing drugs with minimal off-target effects. For this compound derivatives, theoretical approaches can help elucidate the basis of their potential selectivity for certain enzymes.

The specificity of these compounds would be influenced by:

Electrostatic Complementarity: The distribution of charges on the ligand should be complementary to the electrostatic potential of the enzyme's active site. The electron-withdrawing nature of the bromine atoms and the polar nature of the amino and amide groups will create a specific electrostatic profile for these derivatives.

Flexibility and Conformational Energy: The ability of the ligand to adopt a low-energy conformation that is favorable for binding is a key determinant of specificity. Theoretical calculations can explore the conformational landscape of this compound derivatives and identify the most probable binding conformations.

By comparing the active site topologies and residue compositions of different enzymes (e.g., HIV-Protease, DHFR, and TS), computational methods can predict why a particular derivative might bind more tightly to one target over another, thus providing a rational basis for achieving target specificity.

Future Research Trajectories and Unexplored Avenues

Green Chemistry Approaches for Sustainable Synthesis

Traditional synthesis routes for aromatic amides often involve harsh conditions and hazardous reagents, leading to significant environmental impact. dst.gov.in The future of 2-Amino-3,5-dibromobenzamide synthesis lies in the adoption of green chemistry principles to enhance sustainability. dst.gov.innih.gov This involves a shift towards safer solvents, alternative energy sources, and biocatalysis to minimize waste and environmental harm.

Key research directions include:

Alternative Solvents: Exploring the use of benign solvents such as water, supercritical fluids, or ionic liquids to replace hazardous organic solvents commonly used in bromination and amidation reactions.

Energy-Efficient Methods: Investigating microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Biocatalysis: Employing enzymes, such as lipases, as catalysts for amide bond formation. nih.gov Biocatalysis offers high selectivity under mild reaction conditions, reducing the need for toxic coupling agents and minimizing by-product formation. rsc.org Research into enzymes like Candida antarctica lipase (B570770) B (CALB) has shown promise for the direct amidation of carboxylic acids. nih.gov

| Parameter | Traditional Synthesis | Potential Green Synthesis Approach |

|---|---|---|

| Catalyst | Stoichiometric hazardous reagents (e.g., thionyl chloride) rsc.org | Enzymes (e.g., Lipases), reusable solid catalysts nih.gov |

| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, cyclopentyl methyl ether (CPME) nih.gov |

| Energy Source | Conventional heating (high energy consumption) | Microwave irradiation, sonication (reduced time and energy) |

| Waste Generation | Significant waste from coupling agents and solvents rsc.org | Minimal waste, potential for catalyst and solvent recycling researchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Systems

Innovations in catalysis are opening new doors for the synthesis of complex molecules like this compound. Future research will focus on developing novel reaction pathways that offer greater efficiency, selectivity, and atom economy.

Promising areas of exploration include:

Advanced Catalysts: The use of transition metal catalysts, such as those based on palladium, copper, or rhodium, can facilitate challenging bond formations under milder conditions. mdpi.commdpi.com For instance, photocatalysis using Covalent Organic Frameworks (COFs) has emerged as a green method for preparing amides directly from alcohols. dst.gov.in

C-H Activation: Direct C-H functionalization is a powerful strategy that allows for the introduction of amino and bromo groups onto the aromatic ring without the need for pre-functionalized starting materials. This approach simplifies synthetic routes and reduces waste.

Flow Chemistry: Continuous-flow processing offers enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety. nih.gov Interfacing flow reactors with real-time monitoring can enable rapid optimization and scale-up. nih.gov

| Catalytic System | Potential Application in Synthesis | Advantages |

|---|---|---|

| Photoredox Catalysis | Amide bond formation, C-H functionalization nih.gov | Mild reaction conditions, use of visible light as a sustainable energy source nih.gov |

| Palladium/Copper Catalysis | Cross-coupling reactions for C-N and C-Br bond formation mdpi.com | High efficiency and functional group tolerance mdpi.com |

| Rhodium Catalysis | Intramolecular C-H activation for cyclization reactions mdpi.com | High selectivity and potential for asymmetric synthesis mdpi.com |

| Enzyme Catalysis (Biocatalysis) | Direct amidation of carboxylic acids nih.gov | High specificity, mild conditions, environmentally friendly rsc.org |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, a deeper understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. wikipedia.orglongdom.org

Future research will leverage advanced spectroscopic techniques for in-line and on-line monitoring:

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant consumption, product formation, and the appearance of intermediates without the need for manual sampling. mt.commt.com This provides immediate feedback for process control and optimization. coleparmer.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques can provide detailed structural information about intermediates and by-products, helping to elucidate complex reaction mechanisms. youtube.com

Mass Spectrometry (MS): Real-time mass spectrometry can be used to track the evolution of species in a reaction mixture, offering high sensitivity and specificity for identifying transient intermediates. theanalyticalscientist.com

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| In-situ FTIR/Raman | Concentration of reactants, products, and intermediates; reaction kinetics mt.com | Real-time optimization of reaction conditions (temperature, catalyst loading) |

| Process NMR | Structural elucidation of intermediates and by-products youtube.com | Mechanistic studies and impurity profiling |

| Mass Spectrometry | Molecular weight of reaction components, identification of transient species theanalyticalscientist.com | Monitoring reaction progress and detecting trace impurities |

| UV/Vis Spectroscopy | Concentration of conjugated species wikibooks.org | Monitoring reactions involving chromophoric molecules |

Deeper Integration of Machine Learning in Derivative Design and Property Prediction

Key applications of machine learning in this context include:

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules based on the this compound scaffold. harvard.edu These models can be trained to generate compounds with desired properties.

Property Prediction: ML models can accurately predict a wide range of molecular properties, including bioactivity, solubility, toxicity (ADMET properties), and binding affinity. arxiv.orgeurekalert.org This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. arxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a molecule and its biological activity. arxiv.org By integrating ML, these models can become more predictive, guiding the rational design of more potent and selective derivatives. nih.gov

| Machine Learning Application | Description | Impact on Derivative Design |

|---|---|---|

| Virtual Screening | Using ML models to rapidly screen large libraries of virtual compounds to identify potential hits nih.gov | Reduces the time and cost associated with high-throughput screening |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of new derivatives arxiv.org | Helps to identify and eliminate candidates with poor pharmacokinetic profiles early in the design process |

| Generative Design | Creating novel molecular structures with desired properties using generative AI models harvard.edu | Expands the chemical space of potential derivatives beyond what is intuitively accessible |

| Synthesis Prediction | Predicting viable synthetic routes for novel designed compounds harvard.edu | Assists chemists in planning the synthesis of promising new molecules |

Q & A

Q. What are the optimized synthetic routes for preparing 2-amino-3,5-dibromobenzamide with high yield and purity?

The compound is synthesized via direct bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in a chloroform-carbon tetrachloride mixture at room temperature for 3 hours. This method achieves yields >90% with minimal side products. The reaction avoids over-bromination by controlling stoichiometry and reaction time. Purification is typically performed via recrystallization or column chromatography .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Key characterization techniques include:

Q. What types of reactions does this compound undergo under standard laboratory conditions?

The compound participates in:

- Condensation reactions with aldehydes to form dihydroquinazolinones.

- Suzuki-Miyaura cross-coupling with arylboronic acids to introduce aryl groups at brominated positions.

- Dehydrogenation using iodine/ethanol to yield quinazolin-4(3H)-ones .

Advanced Research Questions

Q. How can this compound be utilized to synthesize polysubstituted quinazolinone derivatives?

Condensation with benzaldehyde derivatives in the presence of boric acid yields 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones. Subsequent Suzuki coupling with arylboronic acids introduces additional substituents, while iodine-mediated dehydrogenation aromatizes the dihydroquinazolinones to quinazolin-4(3H)-ones. These steps enable modular synthesis of triarylquinazolinones with potential biological activity .

Q. What challenges arise in achieving regioselectivity during Suzuki-Miyaura cross-coupling of 6,8-dibromo-dihydroquinazolinones derived from this compound?

The two bromine atoms at positions 6 and 8 exhibit similar reactivity, leading to non-selective coupling. This results in mixtures of mono- and di-coupled products. Strategies to improve selectivity include:

- Using bulkier ligands (e.g., SPhos or XPhos) to sterically hinder one bromine site.

- Sequential coupling under tailored temperature and solvent conditions .

Q. What mechanistic insights explain the iodine-promoted dehydrogenation of dihydroquinazolinones to quinazolinones?

Iodine acts as both an oxidant and a catalyst, abstracting hydrogen from the C3 position of the dihydroquinazolinone ring. This generates a radical intermediate, which undergoes aromatization via elimination of HI. Ethanol serves as a proton source, stabilizing intermediates during the process .

Q. How does the substitution pattern of this compound influence its reactivity in heterocyclic synthesis?

The bromine atoms at positions 3 and 5 direct electrophilic substitution to the para positions, while the amino group activates the aromatic ring toward condensation. This dual functionality enables sequential derivatization, making the compound a versatile precursor for synthesizing complex heterocycles .

Q. Are there contradictions in reported synthetic yields or reaction conditions for this compound?

Discrepancies exist in purification methods: Some protocols recommend recrystallization from ethanol/water, while others use column chromatography with ethyl acetate/hexane. Yield variations (85–95%) may arise from differences in NBS purity or solvent ratios. Cross-validating methods with TLC monitoring is advised .

Methodological Recommendations

- Synthetic Optimization : Use anhydrous solvents to prevent hydrolysis of the amide group during bromination .

- Cross-Coupling : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) to balance reactivity and cost .

- Crystallography : Co-crystallize with DMSO to stabilize hydrogen-bonded networks for accurate structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.